molecular formula C12H15BClNO4 B7910109 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

Cat. No.: B7910109
M. Wt: 283.52 g/mol
InChI Key: IQMXSQISVDQTQT-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is an organic compound that features a boronic ester group attached to a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid typically involves the borylation of a nicotinic acid derivativeThis reaction involves the coupling of 2-chloronicotinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Coupling Reactions: The boronic ester group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products

    Substituted Nicotinic Acids: Resulting from substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Materials Science: Used in the synthesis of novel materials with unique properties.

    Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid depends on the specific application. In cross-coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is unique due to the presence of both a boronic ester group and a nicotinic acid derivative. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)7-5-8(10(16)17)9(14)15-6-7/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMXSQISVDQTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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